2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O3S3/c1-2-5-20-10-4-3-8(26(18,22)23)6-11(10)24-15(20)19-14(21)9-7-12(16)25-13(9)17/h1,3-4,6-7H,5H2,(H2,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXGAKBPJMRNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is typically synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzothiazole derivative with sulfamoyl chloride under basic conditions.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving halogenation and subsequent cyclization.
Coupling of the Benzothiazole and Thiophene Rings: The final step involves coupling the benzothiazole and thiophene rings through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems.
Scientific Research Applications
2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound can inhibit specific enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Interaction with Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Generation of Reactive Oxygen Species (ROS): The compound can induce the production of ROS, leading to oxidative stress and cell death in certain types of cells.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The target compound’s dichloro and sulfamoyl groups increase steric hindrance and electron-withdrawing character compared to simpler chlorophenyl analogs (e.g., 4g, 4m) . This may reduce synthetic yields if similar methods are employed.
- Synthetic Routes: Analogs like 11a are synthesized via cyclization in acetic anhydride/acetic acid, while benzothiazole derivatives (e.g., 4g) use ethanol under reflux. The target’s synthesis may require specialized conditions due to its fused heterocyclic system.
- Functional Group Diversity : Unlike the target’s sulfamoyl group, compounds like 9f incorporate hydrazide linkers, which broaden their interaction profiles (e.g., metal chelation).
Spectral and Crystallographic Insights
- Spectroscopy : Benzothiazole-3-carboxamides (e.g., 4g, 4m) are characterized by distinct IR stretches (C=O at ~1,690 cm⁻¹) and NMR signals (e.g., aromatic protons at δ 7.2–8.0 ppm) . The target’s sulfamoyl group would introduce additional NH stretches (~3,300–3,400 cm⁻¹) and downfield-shifted protons.
- Hydrogen-bonding patterns, as analyzed via graph set theory , may differ due to the sulfamoyl group’s dual H-bond donor/acceptor capacity.
Biological Activity
The compound 2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide represents a novel class of benzothiazole derivatives that have garnered attention for their potential biological activities. This article aims to consolidate existing research findings regarding the biological activity of this compound, including its antimicrobial, antitumor, and antiproliferative properties.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole moiety : Known for its diverse biological activities.
- Thiophene ring : Contributes to the compound's electronic properties.
- Chlorine and sulfonamide groups : These functional groups are crucial for enhancing biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following sections summarize key findings related to the biological effects of the target compound.
Antimicrobial Activity
Studies have shown that benzothiazole derivatives can possess notable antimicrobial properties. For instance:
- Benzothiazoles have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The presence of chlorine substituents has been associated with enhanced antimicrobial activity .
Antitumor Activity
The antitumor potential of benzothiazole derivatives is well-documented:
- Compounds similar to the target compound have shown significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
- In vitro assays indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity .
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| 2 | A549 | 8.78 | Antiproliferative |
| 3 | NCI-H358 | 6.68 | Antiproliferative |
| 4 | MDA-MB-231 | 19.94 | Antiproliferative |
The mechanism of action for benzothiazole derivatives typically involves:
- DNA Interaction : Many compounds bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Inhibition of key enzymes involved in cell proliferation has been noted, particularly in tumor cells .
Case Studies
- Study on Antimicrobial Efficacy :
- Antitumor Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
